REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][C:11](=O)[CH2:10][C:9](=[O:14])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:15][C:16]([F:25])([F:24])[C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20].FC(F)(F)S([O-])(=O)=O.[Yb+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.CN(C)C=O>O.CO>[C:1]1([CH:7]2[CH2:8][C:9](=[O:14])[CH:10]=[C:11]([NH:20][C:19]3[CH:21]=[CH:22][CH:23]=[C:17]([C:16]([F:15])([F:24])[F:25])[CH:18]=3)[CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CC(CC(C1)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
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Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Yb+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
is stirred at room temperature over night
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
DISSOLUTION
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Details
|
The precipitate is dissolved in a mixture of N,N-dimethylformamide, methanol
|
Type
|
ADDITION
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Details
|
Water is added
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Type
|
FILTRATION
|
Details
|
the precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
1.09 min (Z003—001)
|
Duration
|
1.09 min
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1CC(=CC(C1)=O)NC1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |